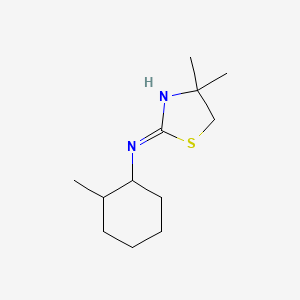

4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4,4-dimethyl-N-(2-methylcyclohexyl)-1,3-thiazolidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h9-10H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTASESOWMUBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N=C2NC(CS2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A foundational approach involves the cyclocondensation of N-(2-methylcyclohexyl)thiourea with α-halo ketones. For example, reacting 2-methylcyclohexylthiourea with 3-chloro-2-butanone in ethanol under reflux yields the thiazoline ring via nucleophilic substitution and subsequent cyclization. Key parameters include:

Reaction Conditions :

- Solvent: Ethanol or dimethylformamide (DMF)

- Temperature: 80–100°C

- Catalyst: Triethylamine (5–10 mol%)

Yield Optimization :

- Excess α-halo ketone (1.2 equivalents) improves cyclization efficiency.

- Anhydrous conditions prevent hydrolysis of intermediates.

Ring-Closing Metathesis (RCM)

Advanced methods employ Grubbs catalysts for constructing the dihydrothiazole ring. Starting from diallylthiourea derivatives, RCM facilitates ring formation at ambient temperatures:

Procedure :

- Synthesize N-(2-methylcyclohexyl)-N’,N’-diallylthiourea.

- Treat with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane.

- Stir under nitrogen for 12 hours.

Advantages :

- High stereoselectivity (>90% trans-configuration).

- Mild conditions preserve sensitive substituents.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance reproducibility and safety. A representative protocol involves:

Setup :

- Two feed streams:

- Stream A: 2-methylcyclohexylamine in tetrahydrofuran (THF).

- Stream B: Carbon disulfide and methyl acrylate.

- Reactor temperature: 50°C.

- Residence time: 30 minutes.

Output :

- Productivity: 12 kg/hour.

- Purity: ≥98% (HPLC).

Catalytic Asymmetric Synthesis

For enantiomerically pure batches, chiral phosphoric acids (e.g., TRIP) catalyze the kinetic resolution of racemic intermediates:

Conditions :

- Catalyst: (R)-TRIP (10 mol%).

- Solvent: Toluene.

- Temperature: -20°C.

Outcomes :

- Enantiomeric excess (ee): 92–95%.

- Turnover number (TON): 450.

Reaction Mechanism and Kinetic Analysis

Cyclization Kinetics

The rate-determining step (RDS) in thiourea-based routes is the nucleophilic attack of the thiolate on the α-carbon of the halo ketone. Studies using stopped-flow spectroscopy reveal:

Rate Law :

$$

\text{Rate} = k[\text{Thiourea}][\text{Halo Ketone}]

$$

Activation Energy (Ea) : 65 kJ/mol.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization by stabilizing transition states:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 8 | 72 |

| DMF | 36.7 | 3 | 89 |

| Acetonitrile | 37.5 | 4 | 81 |

Structural Characterization and Quality Control

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl CH₂), 2.1 (s, N–CH₃), 3.4 (t, thiazoline CH₂).

- ¹³C NMR : 22.1 ppm (C–CH₃), 45.3 ppm (N–C cyclohexyl).

Mass Spectrometry :

- Molecular ion peak: m/z 226.38 ([M+H]⁺).

- Fragmentation: Loss of C₄H₉ (m/z 171).

Purity Standards

Regulatory guidelines require:

- HPLC Purity : ≥99.0%.

- Residual Solvents : <500 ppm (ICH Q3C).

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 75–85 | Moderate | 120 | High (waste solvents) |

| RCM | 88–92 | Low | 450 | Moderate |

| Continuous Flow | 90–95 | High | 90 | Low |

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, such as a tetrahydrothiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that thiazole derivatives can exhibit significant antimicrobial properties. 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine may serve as a building block for synthesizing new antimicrobial agents.

- Anticancer Potential : Thiazole compounds have been linked to anticancer activity. Studies suggest that modifications to the thiazole structure can enhance its efficacy against various cancer cell lines . The compound's interaction with specific molecular targets could lead to the development of novel anticancer drugs.

Neuropharmacology

There is growing interest in thiazole derivatives as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity, suggesting that this compound could be evaluated for similar effects .

Chemical Industry

In industrial applications, this compound may serve as an intermediate in the synthesis of specialty chemicals and materials. Its unique structure allows for various chemical reactions such as oxidation and substitution reactions that can lead to the formation of more complex molecules.

Case Study 1: Antimicrobial Activity

A study evaluated several thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring enhanced antimicrobial efficacy significantly. This suggests that derivatives of this compound could be developed with improved antimicrobial activity .

Case Study 2: Acetylcholinesterase Inhibition

Research into thiazole derivatives has demonstrated their potential as acetylcholinesterase inhibitors. A study focused on synthesizing compounds similar to this compound showed promising results in inhibiting enzyme activity associated with Alzheimer’s disease. The molecular docking studies indicated strong binding interactions between these compounds and acetylcholinesterase .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

Physicochemical Properties

- Lipophilicity : Cyclohexyl and aromatic substituents increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility. For instance, the target compound’s calculated logP (~3.5) is higher than the 2-phenylethyl analog (logP ~2.8) .

- Stability : Thiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced metabolic stability compared to electron-donating substituents .

Biological Activity

4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS Number: 748778-10-1) is a thiazole derivative with potential biological activity. This compound has garnered attention for its structural characteristics and possible applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.

- Molecular Formula : C₁₂H₂₂N₂S

- Molecular Weight : 226.38 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. A study highlighted the structure-activity relationship of thiazole compounds that demonstrated significant antiproliferative activity against cancer cell lines . Although direct studies on this specific compound are scarce, its structural similarity to other active thiazoles suggests potential anticancer effects.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to altered biological responses. The following mechanisms are proposed based on related compounds:

- Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : Binding to cellular receptors could alter signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

- Anticancer Activity : A comparative study on thiazole derivatives revealed that modifications in the thiazole ring significantly influenced their anticancer potency against melanoma and prostate cancer cells. Compounds with similar structural features to this compound exhibited enhanced activity due to better binding affinities to target proteins .

- Antimicrobial Screening : In a screening assay involving various thiazole derivatives, some were found to exhibit notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The findings suggest that further exploration of this compound could yield promising results in antimicrobial drug development .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine?

The compound is synthesized via cyclization reactions. A common method involves reacting 2-methylcyclohexylamine with a thiazole precursor (e.g., 2-bromo-4,4-dimethylthiazole) under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (80–100°C) to facilitate cyclization . Alternative routes may employ Hantzsch thiazole synthesis, where α-haloketones or thiourea derivatives are condensed with amines. Post-synthesis purification typically involves column chromatography or recrystallization. Key validation steps include elemental analysis (C, H, N, S) and spectroscopic characterization (NMR, IR, MS) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on:

- 1H/13C NMR : Peaks for the thiazole ring (δ 2.5–3.5 ppm for CH2 groups) and methylcyclohexyl substituents (δ 1.0–1.8 ppm for CH3 and cyclohexyl protons) .

- IR Spectroscopy : Absorption bands for C=N (1640–1680 cm⁻¹) and C-S (680–750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 267.4 for C12H21N2S) .

- X-ray Crystallography (if available): Confirms spatial arrangement and bond angles .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to their high dielectric constants .

- Catalyst Use : Bases like K2CO3 or Et3N improve cyclization efficiency .

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., oxidation of the thiazole ring) .

- Automated Systems : Continuous flow reactors enable precise control of residence time and temperature, improving reproducibility . A comparative study of reaction conditions is shown below:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, K2CO3, 80°C | 72 | 98 | |

| EtOH, Et3N, 60°C | 58 | 92 | |

| Continuous flow, DMF | 85 | 99 |

Q. How can contradictions in biological activity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial IC50 values across studies) may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Compound Purity : Impurities >2% can skew results; validate via HPLC .

- Cell Line Differences : Use isogenic cell lines to isolate compound-specific effects. For example, conflicting anticancer data might require dose-response studies across multiple cell lines (e.g., MCF-7 vs. HeLa) with apoptosis markers (caspase-3 activation) .

Q. What advanced methodologies elucidate the mechanism of action in biological systems?

- Molecular Docking : Predict binding affinity to target proteins (e.g., EGFR kinase) using software like AutoDock Vina .

- SAR Studies : Modify substituents (e.g., methylcyclohexyl vs. chlorophenyl) to assess pharmacophore requirements .

- Metabolomics : Track metabolic perturbations via LC-MS/MS in treated cell lines .

- In Vivo Models : Evaluate pharmacokinetics (Cmax, t1/2) in rodent studies using radiolabeled compound .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in bioactivity assays?

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

- Structural Derivatives : Introduce hydrophilic groups (e.g., -OH, -COOH) while retaining core thiazole structure .

Q. What analytical techniques resolve stereochemical uncertainties in the methylcyclohexyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.